
2-Amino-N-(2-aminoethyl)benzamide hydrochloride
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Overview
Description
2-Amino-N-(2-aminoethyl)benzamide hydrochloride is a chemical compound with the molecular formula C9H13N3O·HCl. It is a derivative of benzamide, featuring an amino group and an aminoethyl group attached to the benzamide structure. This compound is known for its applications in various scientific research fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-(2-aminoethyl)benzamide hydrochloride typically involves the reaction of 2-nitrobenzoyl chloride with ethylenediamine, followed by reduction of the nitro group to an amino group. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and acetic acid (AcOH), with sonication to achieve a clear solution .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The compound is often purified through techniques such as high-performance liquid chromatography (HPLC) to ensure high purity levels .
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-(2-aminoethyl)benzamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The nitro group in the precursor can be reduced to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or palladium on carbon (Pd/C) for reduction reactions, and oxidizing agents like potassium permanganate (KMnO4) for oxidation reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure desired product formation .
Major Products Formed
The major products formed from these reactions include various substituted benzamides, where the amino or aminoethyl groups are replaced or modified. These products have diverse applications in chemical synthesis and research .
Scientific Research Applications
Medicinal Chemistry
Antiparasitic Activity
One of the most notable applications of 2-amino-N-(2-aminoethyl)benzamide hydrochloride is in the development of antiparasitic agents. Research indicates that derivatives of this compound exhibit potent inhibitory effects against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis. Some analogs have demonstrated an in vitro effective concentration (EC50) as low as 0.001 μM, suggesting significant therapeutic potential for treating parasitic infections.
Neurotransmitter Modulation
The compound has also been studied for its interactions with enzymes involved in neurotransmitter metabolism. It acts as a reversible inhibitor of monoamine oxidase B, which is crucial for regulating neurotransmitter levels in the brain. This suggests potential applications in treating neurological disorders by modulating neurotransmitter levels.
Biochemistry
Labeling Reagents
In biochemistry, this compound serves as a labeling reagent in the separation and preparation of N-glycans. The method involves releasing reductive N-glycans from proteins such as ovalbumin and soy protein using ammonia catalysis, followed by labeling with this compound and subsequent separation via two-dimensional high-performance liquid chromatography (HPLC).
Synthesis of Bioactive Compounds
The compound is also utilized in synthesizing various bioactive compounds, including indole derivatives known for their diverse biological activities such as antiviral, anti-inflammatory, anticancer, and antimicrobial properties. This versatility underscores its importance in drug discovery and development.
Organic Synthesis
Synthesis of Novel Compounds
In organic chemistry, this compound is employed in synthesizing N-substituted benzannulated triazoles through diazotization and cyclization processes. These reactions have been shown to be compatible with a wide range of aryl functional groups, making the compound valuable for creating pharmaceutically relevant targets.
Case Studies
Study Focus | Methodology | Key Findings |
---|---|---|
Antiparasitic Activity | In vitro assays on Trypanosoma brucei | EC50 values as low as 0.001 μM indicating strong inhibitory effects. |
Neurotransmitter Modulation | Enzyme inhibition assays | Demonstrated reversible inhibition of monoamine oxidase B, suggesting therapeutic potential for neurological disorders. |
Glycan Labeling | Ammonia catalysis followed by HPLC separation | Successful labeling and separation of N-glycans from proteins with high efficiency. |
Synthesis of Indole Derivatives | Organic synthesis techniques | Indole derivatives exhibited significant biological activities across various assays. |
Mechanism of Action
The mechanism of action of 2-Amino-N-(2-aminoethyl)benzamide hydrochloride involves its interaction with molecular targets such as proteins and enzymes. The amino and aminoethyl groups facilitate binding to specific sites on these targets, influencing their activity and function. The compound can modulate pathways involved in cell signaling, adhesion, and immune recognition .
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzamide: Lacks the aminoethyl group, making it less versatile in certain reactions.
4-Amino-N-(2-aminoethyl)benzamide: Similar structure but with the amino group in a different position, affecting its reactivity and applications.
Procainamide: Contains a diethylaminoethyl group instead of an aminoethyl group, used primarily as an antiarrhythmic agent.
Uniqueness
2-Amino-N-(2-aminoethyl)benzamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound in various research and industrial applications .
Biological Activity
2-Amino-N-(2-aminoethyl)benzamide hydrochloride, a derivative of benzamide, has garnered attention for its diverse biological activities, particularly its potential as an antiparasitic agent. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₉H₁₃ClN₃O
- Molar Mass : 200.67 g/mol
- Appearance : Colorless to yellowish crystalline solid
- Solubility : Highly soluble in water
The compound features two amino groups that contribute to its biological activity, enhancing its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors involved in parasitic infections. Notably, it has demonstrated potent inhibitory effects against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT).
Key Findings:
- In vitro Activity : Some analogs of this compound have shown effective concentrations (EC50) as low as 0.001 μM against Trypanosoma brucei, indicating strong antiparasitic potential .
- Mechanism Insights : The compound's dual amino functionality facilitates binding to biological targets, potentially disrupting critical pathways necessary for parasite survival .
Comparative Biological Activity
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
N-(2-Aminoethyl)benzamide | C₉H₁₂N₂O | Lacks additional amino group compared to target |
N-benzoylethylenediamine | C₉H₁₂N₂O | Contains a different substituent on the benzene ring |
N-(2-Aminoethyl)-N-phenylbenzamide | C₁₁H₁₄N₂O | Contains a phenyl group instead of a benzamide moiety |
4-Amino-N-(2-aminoethyl)benzamide | C₉H₁₂N₂O | Substituted at para position on the benzene ring |
The presence of two amino groups in this compound enhances its binding affinity and biological activity compared to other derivatives .
Case Studies and Research Findings
- Antiparasitic Activity : A study highlighted that derivatives of this compound exhibited significant activity against Trypanosoma brucei, with some analogs achieving an EC50 as low as 0.001 μM, showcasing the compound's potential as a lead for new antiparasitic drugs .
- Synthesis and Stability : The hydrochloride form enhances the compound's stability and solubility, making it suitable for various pharmaceutical applications. Its synthesis typically involves multi-step processes that ensure high yields and purity .
- Fluorescent Tag Development : Recent research has explored the development of a fluorescent tag based on this compound, which demonstrated higher immobilization efficiency in biochemical assays, indicating its versatility in research applications beyond antiparasitic activity .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-amino-N-(2-aminoethyl)benzamide hydrochloride, and what key reaction parameters influence yield?
- Methodology : The compound is typically synthesized via a multi-step approach involving Boc-protection of the primary amine, coupling with benzoyl chloride derivatives, and subsequent HCl-mediated deprotection. For example, describes reactions using N-Boc-2-aminoacetaldehyde and substituted benzoyl chlorides, yielding hydrochloride salts after acidic workup (57–98% yields). Key parameters include stoichiometric ratios (e.g., 1:1.2 amine:benzoyl chloride), temperature control (0–25°C during coupling), and purification via HPLC or recrystallization .
Q. How is this compound characterized to confirm structural integrity and purity?
- Methodology : Characterization relies on ¹H NMR (300 MHz, d6-DMSO or CDCl₃) to confirm substituent integration and coupling patterns (e.g., aromatic protons at δ 7.30–7.10 ppm, methylene groups at δ 3.14–4.09 ppm). ESI-MS is used to verify molecular ion peaks (e.g., m/z 377.4 [M+H]⁺ for trichloro derivatives). Purity is assessed via HPLC (>95% area under the curve) .
Q. What are the solubility and storage recommendations for this compound in laboratory settings?
- Methodology : The hydrochloride salt is hygroscopic and soluble in polar solvents (water, DMSO, methanol). Storage at 2–8°C under inert atmosphere (argon) is recommended to prevent decomposition. notes similar compounds (e.g., 2-aminoethanol hydrochloride) require desiccated conditions to avoid deliquescence .
Advanced Research Questions
Q. How can researchers optimize reaction yields for structurally analogous derivatives with varying substitution patterns?
- Methodology : Substituent effects significantly impact yields. For example, electron-withdrawing groups (e.g., 2,4-dichlorophenyl) enhance coupling efficiency (79% yield) compared to sterically hindered groups (54% for 3-chloro-4-fluorophenyl). Optimize by adjusting reaction time (1–24 hr) and using excess benzoyl chloride (1.5 eq) in anhydrous DCM .
Q. What strategies mitigate hygroscopicity-related challenges during handling and formulation?
- Methodology : Lyophilization post-synthesis reduces water content. For biological assays, reconstitute in dry DMSO immediately before use. emphasizes glove-box protocols and inert atmosphere storage to prevent hydrolysis .
Q. How can researchers resolve discrepancies in analytical data (e.g., unexpected NMR shifts or MS fragments)?
- Methodology : Contradictory NMR peaks may arise from rotamers or residual solvents. Use high-field NMR (500 MHz+) and 2D experiments (COSY, HSQC) to assign signals. For MS anomalies, employ high-resolution MS (HRMS) or tandem MS/MS to differentiate isobaric impurities .
Q. What role does this compound play in glycobiology research?
- Methodology : identifies this compound (abbreviated AEAB ) as a key linker for glycan conjugation via reductive amination. It enables glycan labeling for MALDI-TOF or LC-MS analysis, critical for studying glycosylation patterns in pathogens like Trypanosoma brucei .
Q. How do substitution patterns on the benzamide ring influence bioactivity in antiparasitic assays?
- Methodology : Chlorine/fluorine substituents enhance binding to parasitic enzymes (e.g., T. brucei fucosyltransferases). SAR studies in show 2,4-dichloro derivatives (e.g., compound 12) exhibit IC₅₀ values <1 µM, while methoxy groups reduce potency by 10-fold .
Q. What stability studies are recommended for long-term storage of hydrochloride salts?
- Methodology : Accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC monitoring. notes decomposition via HCl loss above 100°C; TGA/DSC analysis can identify degradation thresholds .
Q. Are alternative synthetic routes (e.g., solid-phase synthesis) feasible for scaling production?
Properties
IUPAC Name |
2-amino-N-(2-aminoethyl)benzamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O.ClH/c10-5-6-12-9(13)7-3-1-2-4-8(7)11;/h1-4H,5-6,10-11H2,(H,12,13);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFPKCFFZQQUEOR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCN)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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